Product packaging for 2-Propylcyclohexane-1,3-dione(Cat. No.:)

2-Propylcyclohexane-1,3-dione

Cat. No.: B8496786
M. Wt: 154.21 g/mol
InChI Key: UOPWEQCUGZFJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propylcyclohexane-1,3-dione is a cyclic 1,3-diketone that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure is a key pharmacophore in the class of compounds known as triketones, which are known to act as potent inhibitors of the enzyme p -hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a significant molecular target in herbicide discovery, and the inhibitory activity of related propyl-substituted cyclohexane-1,3-dione congeners has been experimentally demonstrated . This compound is an efficient precursor for synthesizing a plethora of six-membered oxygen-containing heterocycles, which are privileged structures found in many natural products and bioactive molecules . Researchers utilize this compound in the synthesis of important frameworks such as 4 H -chromen-5(6 H )-ones, 2 H -xanthen-1(9 H )-ones, and coumarin derivatives (e.g., 6 H -chromen-2,5-diones) via reactions like Knoevenagel condensation and multicomponent reactions . These heterocyclic compounds exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties, making them attractive for pharmaceutical development . Furthermore, the cyclohexane-1,3-dione core is also employed in the construction of complex nitrogen-containing heterocycles, such as 1,2,4-triazine derivatives, which have shown promise as anti-proliferative agents and tyrosine kinase inhibitors in bioorganic chemistry research . For research purposes only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B8496786 2-Propylcyclohexane-1,3-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-propylcyclohexane-1,3-dione

InChI

InChI=1S/C9H14O2/c1-2-4-7-8(10)5-3-6-9(7)11/h7H,2-6H2,1H3

InChI Key

UOPWEQCUGZFJIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)CCCC1=O

Origin of Product

United States

Elucidation of Stereochemical Features and Conformational Dynamics

Conformational Preferences of the Cyclohexane (B81311) Ring

The six-membered ring of 2-propylcyclohexane-1,3-dione is not planar and adopts puckered conformations to minimize angle and torsional strain.

To alleviate the strain associated with a planar hexagon, the cyclohexane ring exists in several non-planar conformations. The most significant of these are the chair, boat, and twist-boat (or skew-boat) conformations.

Chair Conformation: This is the most stable conformation for cyclohexane and its derivatives. It eliminates angle strain by having near-tetrahedral bond angles and minimizes torsional strain as all adjacent C-H bonds are staggered.

Boat Conformation: This is a higher-energy, flexible conformation. It suffers from torsional strain due to eclipsing interactions along the sides and significant steric strain between the two "flagpole" hydrogens pointing towards each other. slideshare.net

Twist-Boat Conformation: A slight twisting of the boat conformation relieves some of the torsional and flagpole steric strain, making the twist-boat conformer more stable than the true boat, but still significantly less stable than the chair. slideshare.net

The relative energy of these conformations follows the general trend: Chair < Twist-Boat < Boat. For this compound, the chair conformation is the ground state and the predominant form of the molecule.

ConformationRelative Energy (Approx. for Cyclohexane)Key Strain Features
Chair0 kcal/molMinimal angle and torsional strain
Twist-Boat~5.5 kcal/molReduced torsional and flagpole strain compared to boat
Boat~6.9 kcal/molSignificant torsional and flagpole steric strain
Half-Chair~10.8 kcal/molHigh angle and torsional strain (Transition state)

Data generalized from cyclohexane conformational studies. slideshare.netwikipedia.org

In the chair conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's average plane) and equatorial (in the approximate plane of the ring). For monosubstituted cyclohexanes, the substituent's preference for the equatorial position is a well-established principle to avoid destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.org

The propyl group is considered a bulky substituent. When placed in an axial position on the this compound ring, it would experience severe steric repulsion from the axial hydrogens or lone pairs on carbons 4 and 6. To minimize this steric strain, the chair conformation with the propyl group in the more spacious equatorial position is overwhelmingly favored. The molecule is therefore considered to be "conformationally locked," with the ring flip to the axial-propyl conformer being highly energetically unfavorable. slideshare.net

The different conformations of cyclohexane are in a state of dynamic equilibrium. The interconversion between the two non-identical chair forms (where axial and equatorial positions are swapped) is known as ring inversion or a "chair flip." This process occurs via higher-energy intermediates, including the half-chair and twist-boat conformations.

The energy required to overcome this process is the inversion barrier. For the parent 1,3-cyclohexanedione (B196179), the conformational inversion energy has been calculated to be approximately 1.87 kcal/mol. scielo.org.mx The introduction of substituents on the ring, particularly at the C2 position, affects this barrier. For instance, the inversion free energy for 2,2-dimethyl-1,3-cyclohexanedione is higher, at 3.23 kcal/mol. scielo.org.mx

This increase is attributed to the additional steric strain that develops in the transition states of the ring-flipping process. As the propyl group is forced into partially or fully eclipsed interactions during the inversion, the energy of the transition state is raised. Therefore, the inversion barrier for this compound is expected to be higher than that of the unsubstituted 1,3-cyclohexanedione, leading to a slower rate of ring inversion.

Mechanistic Investigations into the Reactivity of 2 Propylcyclohexane 1,3 Dione

Nucleophilic Reactivity of the Active Methylene (B1212753) Center

The carbon atom situated between the two carbonyl groups (the α-carbon) in 2-propylcyclohexane-1,3-dione is known as the active methylene center. The protons attached to this carbon are significantly acidic, leading to the formation of a stabilized enolate ion, which is a powerful carbon-centered nucleophile.

Role of pKa and Electronic Effects on C-Nucleophile Reactivity

The acidity of the α-hydrogens in β-dicarbonyl compounds is a key determinant of their nucleophilicity. The pKa of the parent compound, 1,3-cyclohexanedione (B196179), is approximately 5.26 in water, indicating that it is substantially more acidic than a simple ketone. wikipedia.org This increased acidity is due to the electron-withdrawing inductive effect of the two adjacent carbonyl groups and the ability of the resulting conjugate base (the enolate) to delocalize the negative charge over both oxygen atoms.

The presence of a propyl group at the 2-position influences the acidity and, consequently, the nucleophilicity of the active methylene proton. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. libretexts.orgquora.com This electron-donating nature of the propyl group in this compound is expected to slightly destabilize the enolate anion, thereby increasing the pKa relative to the unsubstituted 1,3-cyclohexanedione. A higher pKa value implies a less acidic proton and a slightly less stable, but more reactive, carbanion.

Table 1: Comparison of pKa Values for Selected Dicarbonyl Compounds

CompoundpKa
1,3-Cyclohexanedione5.26 wikipedia.org
Acetylacetone8.95
Dimedone5.21
1,3-Cyclopentanedione4.2 rsc.org

Note: The pKa for this compound is not widely reported and is expected to be slightly higher than that of 1,3-cyclohexanedione due to the electronic effect of the propyl group.

The C-nucleophilicity of the enolate derived from this compound is a balance between its stability and the steric hindrance imparted by the propyl group. While the electronic effect may slightly enhance the reactivity of the carbanion, the steric bulk of the propyl group can hinder its approach to sterically demanding electrophiles.

Reaction Profiles with Electrophilic Species

The enolate of this compound readily participates in reactions with a variety of electrophiles. These reactions typically involve the formation of a new carbon-carbon bond at the active methylene position.

Table 2: Representative Reactions of 2-Substituted-1,3-cyclohexanediones with Electrophiles

ElectrophileReaction TypeProduct Type
Alkyl Halide (e.g., Methyl Iodide)Alkylation2-Alkyl-2-propylcyclohexane-1,3-dione
Aldehyde (e.g., Benzaldehyde)Aldol (B89426) Condensation2-(Hydroxy(phenyl)methyl)-2-propylcyclohexane-1,3-dione
α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone)Michael Addition2-(3-Oxobutyl)-2-propylcyclohexane-1,3-dione
Acyl Chloride (e.g., Acetyl Chloride)Acylation2-Acetyl-2-propylcyclohexane-1,3-dione

The reaction profile is heavily influenced by the nature of the electrophile and the reaction conditions. For instance, in the case of Michael additions, the conjugate addition is favored due to the soft nature of the enolate nucleophile.

Electrophilic Reactivity of Carbonyl Functions

While the active methylene center provides nucleophilic character, the carbonyl carbons of this compound are electrophilic and susceptible to attack by nucleophiles.

Pathways of Nucleophilic Addition Reactions

Nucleophilic addition to a carbonyl group is a fundamental reaction in organic chemistry. wikipedia.orgmasterorganicchemistry.com The carbon atom of the carbonyl group is sp² hybridized and has a partial positive charge due to the higher electronegativity of the oxygen atom. masterorganicchemistry.com A nucleophile attacks this electrophilic carbon, leading to a tetrahedral intermediate where the carbon is sp³ hybridized. masterorganicchemistry.com

In this compound, the two carbonyl groups are electronically similar. However, the presence of the propyl group at the 2-position introduces steric hindrance that can influence the trajectory of the incoming nucleophile. ncert.nic.in For smaller nucleophiles, attack at either carbonyl may occur with similar facility. However, for bulkier nucleophiles, a degree of stereoselectivity may be observed, with the nucleophile preferentially attacking from the less hindered face of the molecule. The reactivity of the carbonyl groups is also influenced by the fact that the molecule exists predominantly in its enol form, which reduces the electrophilicity of one of the carbonyls.

Participation in Key Organic Transformations

The dual reactivity of this compound makes it a valuable precursor in various named reactions, particularly those involving the formation of new rings.

Condensation Reactions, including Robinson Annulation

This compound is an excellent substrate for condensation reactions. Its enolate can react with aldehydes and ketones in aldol-type condensations. One of the most significant applications of this reactivity is in the Robinson annulation. wikipedia.org

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. wikipedia.orgfiveable.me In this sequence, the enolate of this compound first acts as a Michael donor, adding to an α,β-unsaturated ketone, such as methyl vinyl ketone. fiveable.memasterorganicchemistry.com This initial conjugate addition forms a 1,5-dicarbonyl intermediate.

This intermediate then undergoes an intramolecular aldol condensation, where an enolate formed from the newly introduced ketone chain attacks one of the original carbonyl groups of the cyclohexane (B81311) ring. masterorganicchemistry.com Subsequent dehydration of the resulting β-hydroxy ketone yields a new six-membered ring fused to the original ring, containing an α,β-unsaturated ketone functionality. The Wieland-Miescher ketone is a classic example of a product formed through a Robinson annulation, starting from 2-methyl-1,3-cyclohexanedione. wikipedia.orgfiveable.me By analogy, this compound would be expected to undergo a similar transformation to produce the corresponding propyl-substituted bicyclic enone.

Multi-Component Reactions

This compound is a versatile substrate for multi-component reactions (MCRs), which allow for the efficient synthesis of complex molecular architectures in a single step. The reactivity of the dione (B5365651) is centered on its highly active methylene group located between the two carbonyl functionalities. This C-2 propyl-substituted cyclic β-diketone can participate in a variety of condensation and cyclization cascades to form fused heterocyclic systems.

In typical MCRs, this compound can react with an aldehyde and a compound containing an active methylene group or a nitrogen source to yield diverse heterocyclic scaffolds. For instance, in the presence of a catalyst such as triethylamine (B128534) or ammonium (B1175870) acetate, the reaction with aromatic aldehydes and malononitrile (B47326) can lead to the formation of tetrahydrobenzo[b]pyran derivatives. nih.gov The initial step often involves a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the dione and subsequent intramolecular cyclization and dehydration.

Similarly, when reacted with aromatic aldehydes and a nitrogen source like ammonium acetate, this compound can be a key building block in the Hantzsch pyridine (B92270) synthesis or related reactions to afford fused pyridine derivatives, such as tetrahydroacridinediones. nih.govnih.gov These reactions highlight the utility of the dione in generating molecular diversity from simple starting materials. The specific outcomes of these reactions are highly dependent on the reactants and the catalytic system employed.

Table 1: Examples of Multi-Component Reactions Involving Cyclohexane-1,3-dione Scaffolds

Reactant 1 Reactant 2 Reactant 3 Catalyst/Solvent Product Type Ref.
Cyclohexane-1,3-dione Aromatic Aldehyde Malononitrile Triethylamine / Ethanol Fused Pyran Derivative nih.gov
Cyclohexane-1,3-dione Aromatic Aldehyde Ethyl Cyanoacetate Ammonium Acetate / Ethanol Fused Pyridine Derivative nih.gov

Hydrogenation and Reduction Pathways

The hydrogenation of this compound primarily involves the reduction of its two carbonyl groups to form the corresponding 2-propylcyclohexane-1,3-diol. This transformation is typically achieved through catalytic hydrogenation using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst. The choice of catalyst, solvent, and reaction conditions such as temperature and pressure significantly influences the reaction rate, yield, and stereoselectivity (the ratio of cis to trans diol isomers).

Detailed studies on related cyclic 1,3-diones have demonstrated the general applicability of these hydrogenation methods. nih.govmaastrichtuniversity.nl Among various supported precious metal catalysts, ruthenium on carbon (Ru/C) has been shown to be particularly effective, providing high yields of the desired 1,3-diol while minimizing side reactions like dehydration. acs.org In contrast, catalysts such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) tend to promote dehydration pathways, leading to the formation of cyclohexanone (B45756) and cyclohexanol (B46403) derivatives. acs.org

The reaction pathway proceeds through the initial reduction of one ketone to a hydroxyketone intermediate, which is then further hydrogenated to the diol. nih.gov The stereochemical outcome is often a mixture of cis and trans diastereomers, with the cis isomer typically being the kinetically favored product. nih.govresearchgate.net However, at higher temperatures, epimerization can occur, leading to an increase in the proportion of the thermodynamically more stable trans isomer. researchgate.net The pressure of H₂ is also a critical parameter; higher pressures generally increase the reaction rate and can help suppress dehydration side reactions. acs.org

Table 2: Catalyst and Condition Effects on the Hydrogenation of Cyclic 1,3-Diones

Catalyst H₂ Pressure (bar) Temperature (°C) Solvent Primary Product Key Outcome Ref.
Ru/C 50 100 Isopropanol 1,3-Diol High yield and selectivity for diol acs.org
Rh/C 50 100 Isopropanol Dehydration Products Favors formation of cyclohexanone/cyclohexanol acs.org
Pd/C 50 100 Isopropanol Dehydration Products Low yield of diol, high dehydration acs.org
Pt/C 50 100 Isopropanol 1,3-Diol & Dehydration Moderate yield of diol with significant side products acs.org
Ru/C 20 100 Isopropanol 1,3-Diol Severely inhibited reaction rate acs.org

Strategic Applications of 2 Propylcyclohexane 1,3 Dione in Complex Molecule Synthesis

Role as a Key Building Block for Natural Product Analogues

The 2-propylcyclohexane-1,3-dione scaffold is an attractive starting point for the synthesis of analogues of natural products. google.com Cyclohexane-1,3-dione derivatives are recognized as crucial intermediates in the creation of numerous biologically important compounds. researchgate.netgoogle.com The structural core of this compound is reminiscent of polyketides, a class of natural products with diverse biological activities, including cytotoxic and anti-inflammatory properties. google.com

Recently, 2,5-dialkylcyclohexan-1,3-diones have been identified as a new class of natural products themselves, acting as semiochemicals in the pollination of certain orchids. scilit.comcsu.edu.au This discovery underscores the relevance of this chemical scaffold in nature. Synthetic chemists leverage the reactivity of the dione (B5365651) system to build complex molecular architectures that mimic or are analogous to naturally occurring substances. rsc.orgunina.it For instance, 2-acyl-cyclohexane-1,3-diones derived from Peperomia natural products have been synthesized to explore their biological activities. nih.govmdpi.com The versatility of the this compound core allows for its elaboration into a variety of value-added organic molecules, making it a key component in programs aimed at natural product synthesis and medicinal chemistry. google.comelsevierpure.com

Precursor to Advanced Heterocyclic Systems

Cyclohexane-1,3-diones and their derivatives are fundamental precursors for the synthesis of a wide range of heterocyclic compounds, which are central to the development of pharmaceuticals and other bioactive molecules. researchgate.netresearchgate.net

The reactivity of this compound makes it an ideal substrate for constructing six-membered nitrogen-containing heterocycles, a structural motif present in a majority of FDA-approved drugs. researchgate.nettdl.org These heterocyclic systems are foundational in many natural products and pharmaceutically active compounds. frontiersin.orgnih.gov The dione can be reacted with various nitrogen-containing reagents under catalytic or non-catalytic conditions to yield important heterocyclic structures. researchgate.net For example, condensation reactions with amines or ammonia (B1221849) derivatives can lead to the formation of enaminones, which are versatile intermediates for synthesizing more complex heterocycles like pyridines and quinolines. researchgate.netresearchgate.net The synthesis of 2-pyridone ring systems, which are core structures in many bioactive natural products, can also be achieved using dione precursors. nih.gov

The this compound skeleton is also instrumental in the synthesis of fused heterocyclic systems, where two or more rings share a common bond. researchgate.net These polycyclic structures are of significant interest in materials science and medicinal chemistry. thieme.de

1,2,4-Triazines: Cyclohexane-1,3-diones can serve as the starting material for novel 1,2,4-triazine (B1199460) derivatives. nih.govresearchgate.net The synthesis can be initiated by converting the dione into a reactive intermediate, which then undergoes cyclization to form the triazine ring. nih.govresearchgate.net 1,2,4-Triazines are a class of heterocycles known for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. ijpsr.inforesearchgate.net A typical synthetic strategy involves reacting a cyclohexane-1,3-dione derivative with a diazonium salt to create a hydrazone intermediate, which is then cyclized to form the fused triazine system. nih.govresearchgate.net

Acridine (B1665455) diones: Acridinediones, which are fused heterocyclic systems containing an acridine core, can be efficiently synthesized from cyclohexane-1,3-dione precursors. researchgate.net These compounds and their derivatives have applications as corrosion inhibitors and possess a range of biological activities. nih.gov The synthesis often involves the condensation of the dione with an amine and an aldehyde, leading to the formation of the fused acridine structure. researchgate.net This provides access to hexahydroacridinones and related compounds, which are valuable in medicinal chemistry. researchgate.net

Table 1: Heterocyclic Systems Derived from Cyclohexane-1,3-dione Precursors
Heterocyclic SystemDescriptionSynthetic ApproachSignificance
Pyridines/Quin-olinesSix-membered nitrogen-containing aromatic heterocycles.Condensation with amines/ammonia to form enaminones, followed by cyclization. researchgate.netresearchgate.netCore structures in numerous pharmaceuticals and natural products. frontiersin.org
1,2,4-TriazinesSix-membered heterocycle with three nitrogen atoms.Reaction with diazonium salts to form a hydrazone, followed by cyclization. nih.govresearchgate.netExhibit a wide range of biological activities including anticancer and antimicrobial. ijpsr.info
Acridine dionesA fused polycyclic system containing a central acridine core.Condensation of the dione with an aldehyde and an amine. researchgate.netUsed in medicinal chemistry and as corrosion inhibitors. researchgate.netnih.gov

Intermediate in the Development of Targeted Agro- and Pharmaceutical Chemicals

The structural versatility of this compound extends to its application as a key intermediate in the synthesis of specialized chemicals for agriculture and medicine.

Cyclohexane-1,3-dione derivatives are a well-established class of compounds with potent herbicidal activity. nih.govgoogle.com Many commercial herbicides are based on this chemical scaffold. google.com Their mechanism of action often involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plastoquinone (B1678516) biosynthesis in plants. nih.govmdpi.comnih.gov The disruption of this pathway leads to the bleaching of plant tissues and ultimately, plant death. researchgate.net

Researchers have designed and synthesized numerous 2-acyl-cyclohexane-1,3-dione analogues, including those with a propyl group at the 2-position, to act as HPPD inhibitors. nih.govnih.gov For example, a series of 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivatives were designed and shown to have potent herbicidal activity by inhibiting HPPD. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to the acyl side chain and the cyclohexane (B81311) ring can fine-tune the herbicidal potency and crop selectivity. nih.govmdpi.com The 1,3-dione moiety is essential for activity as it chelates the ferrous ion in the active site of the HPPD enzyme. nih.gov

Table 2: Examples of Herbicidal Cyclohexane-1,3-dione Derivatives
Compound TypeTarget EnzymeKey Structural FeatureReference
2-(6-Phenylnicotinoyl)cyclohexane-1,3-diones4-Hydroxyphenylpyruvate dioxygenase (HPPD)Bidentate chelation with the active site metal ion. nih.gov
2-Acyl-cyclohexane-1,3-diones4-Hydroxyphenylpyruvate dioxygenase (HPPD)The 1,3-dione feature is required for inhibitory activity. nih.govmdpi.comresearchgate.net
Alloxydim / SethoxydimAcetyl-CoA carboxylase (ACCase) [Note: Different target from HPPD inhibitors]Commercial post-emergent herbicides with the cyclohexane-1,3-dione core. google.com

Beyond specific applications in herbicide development, this compound is a versatile intermediate for a broad range of value-added organic molecules. google.com Its ability to undergo various chemical transformations makes it a valuable building block in synthetic chemistry. researchgate.netenamine.net The dione functionality allows for reactions such as alkylations, acylations, and condensations, enabling the introduction of diverse functional groups and the construction of complex molecular frameworks. This adaptability makes it a precursor for compounds with potential applications in pharmaceuticals, materials science, and other areas of chemical research. nih.govgoogle.com

Computational and Theoretical Investigations of 2 Propylcyclohexane 1,3 Dione

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are employed to understand the electronic characteristics of 2-Propylcyclohexane-1,3-dione, which are fundamental to its reactivity.

Molecular orbital (MO) theory describes the distribution of electrons in a molecule, identifying the regions most likely involved in chemical reactions. Key molecular orbitals for understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For derivatives of cyclohexane-1,3-dione, the HOMO is typically localized on the enolate system, indicating its nucleophilic character, while the LUMO is associated with the carbonyl carbons, highlighting their electrophilic nature. nih.gov

The charge distribution within this compound can be calculated to identify electron-rich and electron-deficient areas. The oxygen atoms of the dione (B5365651) functionality carry a partial negative charge, while the adjacent carbonyl carbons have a partial positive charge. This charge separation makes the carbonyl groups susceptible to nucleophilic attack. The propyl group at the 2-position, being an electron-donating group, can influence the electron density of the ring system.

Table 1: Calculated Electronic Properties of Cyclohexane-1,3-dione Derivatives (Note: The following data is illustrative and based on general principles of related compounds. Specific values for this compound would require dedicated calculations.)

PropertyDescriptionPredicted Value/Characteristic
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons.Relatively high, indicating susceptibility to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.Relatively low, indicating susceptibility to nucleophilic attack at the carbonyl carbons. nih.gov
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap suggests higher reactivity.
Atomic Charges Distribution of electron density across the molecule.Negative charge on oxygen atoms, positive charge on carbonyl carbons.

Computational modeling can be used to map out the energetic landscape of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathways can be determined. For instance, in alkylation reactions, theoretical models can predict whether the reaction will proceed via C-alkylation or O-alkylation of the enolate.

Transition state analysis provides information about the geometry and energy of the highest point along the reaction coordinate, known as the activation energy. A lower activation energy corresponds to a faster reaction rate. These studies are crucial for understanding the mechanisms of reactions such as condensations, alkylations, and rearrangements that cyclohexane-1,3-dione derivatives undergo. researchgate.net

Molecular Dynamics and Conformational Simulations

Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior and three-dimensional structure of this compound.

The cyclohexane (B81311) ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. nih.gov For cyclohexane-1,3-dione, the chair conformation is generally the most stable. scielo.org.mx The presence of the propyl group at the 2-position introduces additional conformational possibilities, depending on its orientation (axial or equatorial).

Computational methods can calculate the relative energies of these different conformers. It is generally predicted that the conformer with the bulky propyl group in the equatorial position will be lower in energy and thus more populated at equilibrium, to minimize steric hindrance.

Table 2: Predicted Relative Conformational Energies (Note: This table is illustrative. Actual energy differences would be determined by specific calculations.)

ConformerPropyl Group PositionRelative Energy (kcal/mol)Predicted Population at 298 K
ChairEquatorial0 (most stable)High
ChairAxial> 0Low
Twist-Boat-> 0Very Low

The surrounding solvent can influence the conformational preferences of a molecule. Molecular dynamics simulations can model the explicit interactions between this compound and solvent molecules. In polar solvents, conformations with a larger dipole moment may be stabilized. For this compound, the equilibrium between its keto and enol tautomers is also significantly affected by the solvent. Polar protic solvents can stabilize the enol form through hydrogen bonding. Computational models can quantify these solvent effects on both conformational and tautomeric equilibria.

Computational Approaches to Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods are integral to modern SAR exploration. For derivatives of 2-acyl-cyclohexane-1,3-dione, which have shown herbicidal activity, quantitative structure-activity relationship (QSAR) models have been developed. mdpi.comnih.gov

These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the biological activity of new, unsynthesized compounds. For this compound and its analogs, a QSAR study would involve calculating a range of descriptors and using statistical methods to build a predictive model. This approach allows for the virtual screening of large libraries of compounds to identify promising candidates for further investigation. nih.gov

Key descriptors in such studies often include:

Electronic Properties: HOMO/LUMO energies, atomic charges, and dipole moment.

Steric Properties: Molecular volume, surface area, and specific shape indices.

Hydrophobic Properties: The partition coefficient (logP), which describes the distribution of the compound between an aqueous and an organic phase.

By understanding the relationship between these descriptors and the observed activity, researchers can rationally design new derivatives of this compound with potentially enhanced biological effects. researchgate.net

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to understand how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme.

For the cyclohexane-1,3-dione class of compounds, molecular docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes. A notable area of investigation has been their application as anticancer agents, specifically targeting the c-Met tyrosine kinase, which is implicated in the proliferation of several human cancer cell lines, including non-small-cell lung cancer (NSCLC). nih.govacs.org

In these studies, various cyclohexane-1,3-dione derivatives were docked into the active site of the c-Met protein to identify key binding interactions. acs.org The simulations revealed that the cyclohexane-1,3-dione scaffold plays a crucial role in forming hydrogen bonds and other non-covalent interactions with the amino acid residues in the enzyme's active site. acs.org The substitutions on the cyclohexane-1,3-dione ring were found to significantly influence the binding affinity and selectivity. nih.govacs.org

Parameter Description General Finding for Cyclohexane-1,3-dione Derivatives
Target Protein The biological macromolecule to which the ligand binds. c-Met tyrosine kinase has been a primary target in cancer research. nih.govacs.org
Binding Site The specific region on the target protein where the ligand interacts. The active site of the c-Met kinase. acs.org
Key Interactions The types of non-covalent bonds formed between the ligand and the protein. Hydrogen bonds, hydrophobic interactions, and van der Waals forces. acs.org
Binding Affinity The strength of the binding between the ligand and the protein. Varies depending on the specific substitutions on the cyclohexane-1,3-dione ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized compounds.

For cyclohexane-1,3-dione derivatives, QSAR studies have been conducted to understand the structural requirements for their anticancer activity. nih.gov In a study involving 40 small molecules derived from cyclohexane-1,3-dione, researchers developed QSAR models to correlate their molecular properties with their inhibitory activity against NSCLC cells. nih.gov

The QSAR models revealed that the biological activity of these compounds is strongly correlated with a combination of physicochemical and electronic molecular descriptors. nih.gov These descriptors provide insights into how the size, shape, polarity, and electronic distribution of the molecule influence its ability to interact with the biological target.

The key molecular descriptors identified in these studies include:

Physicochemical Descriptors: such as stretch–bend, hydrogen bond acceptor, Connolly molecular area, polar surface area, and total connectivity. nih.gov

Electronic Descriptors: including total energy, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov

These findings suggest that for a cyclohexane-1,3-dione derivative to exhibit high biological activity, an optimal balance of these properties is required. For this compound, its specific values for these descriptors would determine its predicted activity based on the established QSAR models for this class of compounds. The propyl group would primarily influence descriptors related to molecular size and lipophilicity.

QSAR Descriptor Significance in Biological Activity Relevance to Cyclohexane-1,3-dione Derivatives
Stretch–Bend (S–B) Relates to the flexibility and conformation of the molecule. Influences the ability of the molecule to adopt the optimal conformation for binding to the target. nih.gov
Hydrogen Bond Acceptor (HBA) Indicates the capacity of the molecule to accept hydrogen bonds. Crucial for forming key interactions with the amino acid residues in the active site of the target protein. nih.gov
Connolly Molecular Area (CMA) Represents the solvent-accessible surface area of the molecule. Related to the overall size and shape of the molecule, which affects its fit within the binding pocket. nih.gov
Polar Surface Area (PSA) The sum of the surfaces of polar atoms in a molecule. Affects the molecule's solubility and ability to cross cell membranes. nih.gov
Total Connectivity (TC) A topological descriptor that reflects the degree of branching of the molecule. Can influence the molecule's shape and its interactions with the target. nih.gov
Total Energy (ET) The total electronic energy of the molecule. A fundamental electronic property that can be related to the molecule's stability and reactivity. nih.gov
HOMO & LUMO Energies The energies of the highest occupied and lowest unoccupied molecular orbitals. Important for understanding the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. nih.gov

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic and Sustainable Synthetic Routes

The synthesis of 2-alkyl-1,3-cyclohexanediones, including 2-Propylcyclohexane-1,3-dione, is undergoing a green revolution. Traditional synthetic methods often rely on stoichiometric bases and harsh reaction conditions. Current research is heavily focused on the development of catalytic and sustainable alternatives that offer higher efficiency, atom economy, and reduced environmental impact.

One promising approach involves the use of solid-supported catalysts and solvent-free reaction conditions. For instance, a solid-liquid phase transfer catalysis method has been described for the alkylation of 2-ethoxycarbonylcyclohexanone, a precursor to 2-alkylcyclohexanones, demonstrating an expeditious and solvent-free route. rsc.org Microwave technology has also been employed to accelerate these reactions, further contributing to energy efficiency. rsc.org

Recent studies have also highlighted the importance of catalyst loading and reactant concentration in optimizing reaction outcomes. For certain acid-catalyzed reactions involving 1,3-cyclohexanedione (B196179) derivatives, minimizing the loading of the dione (B5365651) reactant allowed for a significant reduction in the acid catalyst required, leading to higher yields and shorter reaction times. acs.org This approach not only improves the sustainability of the process but also expands the scope of possible transformations. acs.org The development of reusable and heterogeneous catalysts, such as ZnO nanocrystals, for related organic transformations points towards future possibilities for the sustainable synthesis of this compound. rsc.org

Future research in this area will likely focus on:

Biocatalysis: Employing enzymes to catalyze the synthesis of this compound and its derivatives under mild, aqueous conditions.

Photocatalysis: Utilizing light energy to drive synthetic transformations, offering a potentially clean and energy-efficient route.

Flow Chemistry: Developing continuous-flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

Table 1: Comparison of Synthetic Routes for 2-Alkyl-1,3-cyclohexanediones
Synthetic ApproachKey FeaturesPotential AdvantagesReferences
Solid-Liquid Phase Transfer CatalysisSolvent-free conditions, use of a phase transfer catalyst.Reduced waste, faster reaction rates. rsc.org
Microwave-Assisted SynthesisUse of microwave irradiation to heat the reaction mixture.Rapid heating, shorter reaction times, often higher yields. rsc.org
Optimized Catalyst LoadingMinimizing the amount of catalyst and reactants.Improved atom economy, reduced cost, expanded reaction scope. acs.org
Heterogeneous CatalysisUse of a solid catalyst that is in a different phase from the reactants.Easy separation and recycling of the catalyst, more sustainable process. rsc.org

Exploration of Uncharted Reaction Pathways and Mechanistic Discoveries

While the fundamental reactivity of the 1,3-dione moiety is well-established, researchers continue to uncover novel transformations and gain deeper insights into reaction mechanisms involving 2-alkyl-1,3-cyclohexanediones. The active methylene (B1212753) group and the enolizable beta-dicarbonyl system provide a rich platform for chemical exploration.

Recent research has demonstrated the versatility of 1,3-cyclohexanedione derivatives in complex cascade reactions, leading to the formation of intricate molecular architectures. For example, they have been employed as C1 reactants in formal (4+1) cycloaddition reactions to synthesize spiro mdpi.comnih.govdecanes. researchgate.net Understanding the factors that control the stereoselectivity of these reactions is a key area of investigation. Computational studies have been instrumental in elucidating reaction mechanisms, such as predicting a stepwise diradical mechanism in certain cycloaddition reactions. researchgate.net

The regioselectivity of alkylation reactions of 2-alkyl-1,3-diones continues to be an area of active study. The outcome of these reactions (C-alkylation vs. O-alkylation) can be influenced by various factors, including the nature of the alkylating agent, the solvent, and the counter-ion. researchgate.net A deeper mechanistic understanding of these factors is crucial for the selective synthesis of desired derivatives.

Future explorations in this domain are anticipated to include:

Asymmetric Catalysis: The development of enantioselective reactions to synthesize chiral derivatives of this compound, which could have applications in pharmaceuticals and materials science.

Photoredox Catalysis: The use of light and a photosensitizer to enable novel bond formations and functionalizations that are not accessible through traditional thermal methods.

Electrosynthesis: Employing electricity to drive chemical reactions, offering a potentially greener and more controlled synthetic approach.

Computational Design of Functionalized Derivatives with Enhanced Properties

The advent of powerful computational tools has revolutionized the process of drug discovery and materials science. For this compound, computational chemistry is being used to design novel derivatives with tailored properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are being employed to predict the biological activity and physicochemical properties of new compounds before they are synthesized in the lab.

For instance, QSAR studies have been performed on a series of 2-acyl-cyclohexane-1,3-diones to characterize the key structural features that impart herbicidal activity by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.comnih.gov These studies have identified that a 1,3-dione feature is essential for activity and that the length of the alkyl side chain plays a crucial role in inhibitory potency. mdpi.comnih.gov Similarly, computational approaches have been used to design cyclohexane-1,3-dione derivatives as potential inhibitors of the c-Met tyrosine kinase for cancer therapy. nih.govnih.govnih.gov

The future of computational design in this field will likely involve:

Machine Learning and Artificial Intelligence: Utilizing AI algorithms to analyze large datasets and predict the properties of novel this compound derivatives with even greater accuracy.

De Novo Drug Design: Using computational methods to design entirely new molecules with desired biological activities from the ground up.

Materials Informatics: Applying computational tools to design new materials based on the this compound scaffold with specific optical, electronic, or mechanical properties.

Table 2: Computationally Designed Derivatives and Their Potential Applications
Derivative ClassComputational MethodPredicted Property/ActivityPotential ApplicationReferences
2-Acyl-cyclohexane-1,3-dionesQSAR, Molecular DockingHPPD InhibitionHerbicides mdpi.com, nih.gov
Substituted Cyclohexane-1,3-dionesQSAR, Molecular Dockingc-Met Kinase InhibitionAnticancer Agents nih.gov, nih.gov, nih.gov

Advanced Analytical Techniques for In-Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, intermediates, and mechanisms. Advanced analytical techniques are increasingly being applied to the study of reactions involving 1,3-cyclohexanediones, enabling a more detailed understanding and optimization of synthetic processes.

While specific examples for this compound are not prevalent, the techniques used for related compounds are directly applicable. High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely used to characterize the products of reactions involving cyclohexane-1,3-dione derivatives. acs.org For in-situ monitoring, techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process analytical technology (PAT) are becoming more common in academic and industrial research. These methods allow for the continuous tracking of reactant consumption and product formation, providing a wealth of data for reaction optimization.

Future advancements in this area are expected to include:

Hyphenated Techniques: The combination of separation techniques like chromatography with spectroscopic methods (e.g., LC-NMR, LC-MS) for the real-time analysis of complex reaction mixtures.

Microfluidic Reactors: The integration of analytical sensors into microfluidic devices to allow for high-throughput reaction screening and optimization under precisely controlled conditions.

Advanced Spectroscopic Methods: The application of techniques like Raman spectroscopy and terahertz spectroscopy for non-invasive, in-situ monitoring of solid-state reactions and polymorphic transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Propylcyclohexane-1,3-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves alkylation or condensation reactions with cyclohexane-1,3-dione derivatives. For example, analogous compounds like 5,5-dimethylcyclohexane-1,3-dione are synthesized using dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene under reflux, with optimization of catalyst type, temperature (e.g., 80–110°C), and reaction time (8–24 hours) . Characterization via IR, <sup>1</sup>H-NMR, and X-ray crystallography ensures structural confirmation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy to identify diketone carbonyl stretches (~1700 cm⁻¹).
  • <sup>1</sup>H-NMR for alkyl chain integration (e.g., propyl group signals at δ 0.8–1.5 ppm) and enolic proton detection.
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]<sup>+</sup>).
  • X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for structurally similar β-diketones .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure .
  • Conduct reactions in fume hoods to mitigate inhalation risks.
  • Store waste in sealed containers for professional disposal, as ecological toxicity data (e.g., LC50 for fish) suggest potential environmental hazards .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) for this compound derivatives be resolved?

  • Methodological Answer :

  • Perform X-ray crystallography for unambiguous structural validation .
  • Compare experimental data with B3LYP/6-31G computational models to identify discrepancies in conformational preferences .
  • Use dynamic NMR (DNMR) to study tautomeric equilibria, which may explain shifts in carbonyl signals .

Q. What strategies improve yield and purity in large-scale synthesis of this compound?

  • Methodological Answer :

  • Optimize solvent systems (e.g., toluene or xylene for high-temperature reactions) .
  • Employ catalytic methods (e.g., Lewis acids like ZnCl2) to accelerate enolization and alkylation .
  • Use recrystallization (e.g., ethanol/water mixtures) or column chromatography for purification, ensuring >95% purity for biological assays .

Q. What mechanistic insights underlie the biological activity of this compound derivatives (e.g., kinase inhibition)?

  • Methodological Answer :

  • Conduct molecular docking studies to identify binding interactions with kinase active sites (e.g., ATP-binding domains) .
  • Validate hypotheses using enzyme inhibition assays (e.g., IC50 determination) and cell-based cytotoxicity screens (e.g., MTT assays against cancer cell lines) .

Q. How can eco-friendly synthesis methods be applied to this compound production?

  • Methodological Answer :

  • Replace hazardous reagents (e.g., Hg(OAc)2) with biodegradable catalysts (e.g., immobilized lipases) .
  • Use microwave-assisted synthesis to reduce reaction times and energy consumption .
  • Adopt green solvents (e.g., cyclopentyl methyl ether) to minimize environmental impact .

Q. What computational tools predict the physicochemical properties and reactivity of this compound?

  • Methodological Answer :

  • Use ACD/Labs Percepta or Gaussian software to calculate logP, pKa, and HOMO-LUMO gaps .
  • Simulate reaction pathways with DFT calculations (e.g., B3LYP functional) to identify energetically favorable intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.